

Validating the Structure of 1-Allylcyclohexene: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

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[City, State] – [Date] – Researchers and professionals in drug development now have access to a comprehensive guide for the structural validation of **1-allylcyclohexene** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with related structures, offering a robust methodology for unambiguous identification.

The synthesis of complex organic molecules like **1-allylcyclohexene** requires rigorous structural confirmation. NMR spectroscopy is an essential analytical technique for this purpose, providing detailed information about the chemical environment of each atom. This guide outlines the expected ^1H and ^{13}C NMR spectral data for **1-allylcyclohexene** and compares it with the experimentally determined data for potential isomeric impurities and related compounds, such as 3-allylcyclohexene and allylcyclohexane.

Comparative NMR Data

The following tables summarize the expected and experimental ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These values are crucial for distinguishing **1-allylcyclohexene** from its structural isomers.

Table 1: ^1H NMR Data Comparison

Proton Type	1-Allylcyclohexene (Predicted)	3-Allylcyclohexene (Predicted)	Allylcyclohexane (Experimental)
Vinylic (C=CH)	~5.4 - 5.8 ppm (m)	~5.6 - 5.8 ppm (m)	5.78 ppm (ddt, J = 17.1, 10.2, 6.7 Hz, 1H)
Vinylic (C=CH ₂)	~4.9 - 5.1 ppm (m)	~4.9 - 5.1 ppm (m)	4.95 ppm (dq, J = 17.1, 1.8 Hz, 1H), 4.90 ppm (dq, J = 10.2, 1.5 Hz, 1H)
Cyclohexene Vinylic	~5.7 ppm (m)	~5.6 ppm (m)	N/A
Allylic (to C=C in ring)	~2.0 - 2.2 ppm (m)	~2.0 - 2.2 ppm (m)	N/A
Allylic (to C=C of allyl group)	~2.8 ppm (d, J ≈ 7 Hz)	~2.0 ppm (m)	1.94 ppm (t, J = 6.4 Hz, 2H)
Cyclohexyl/Cyclohexene Aliphatic	~1.5 - 2.1 ppm (m)	~1.2 - 2.1 ppm (m)	0.8 - 1.8 ppm (m, 11H)

Table 2: ¹³C NMR Data Comparison

Carbon Type	1-Allylcyclohexene (Predicted)	3-Allylcyclohexene (Predicted)	Allylcyclohexane (Experimental)
Vinylic (C=CH)	~135 ppm	~135 ppm	136.9 ppm
Vinylic (C=CH ₂)	~116 ppm	~116 ppm	115.8 ppm
Cyclohexene Vinylic	~125 - 135 ppm	~125 - 130 ppm	N/A
Allylic (to C=C in ring)	~25 - 35 ppm	~30 - 40 ppm	N/A
Allylic (to C=C of allyl group)	~40 ppm	~35 ppm	38.8 ppm
Cyclohexyl/Cyclohexene Aliphatic	~20 - 30 ppm	~20 - 35 ppm	26.7, 32.3, 35.8 ppm

Key Differentiating Features

The primary distinctions in the NMR spectra of these compounds lie in the chemical shifts and multiplicities of the signals corresponding to the protons and carbons of the cyclohexene ring and the allyl group. For **1-allylcyclohexene**, the vinylic proton on the cyclohexene ring is expected to appear as a multiplet around 5.7 ppm. The key to its identification is the allylic protons of the allyl group attached directly to the double bond of the cyclohexene ring, which would be significantly deshielded. In contrast, for 3-allylcyclohexene, the allyl group is attached to a saturated carbon, resulting in different chemical shifts for the allylic and vinylic protons of the cyclohexene ring. Allylcyclohexane, lacking the double bond in the ring, presents a much simpler aliphatic region in both ^1H and ^{13}C NMR spectra.

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR data is essential for accurate structure validation.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution into a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Use a standard single-pulse experiment.
- Key parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

3. ^{13}C NMR Spectroscopy:

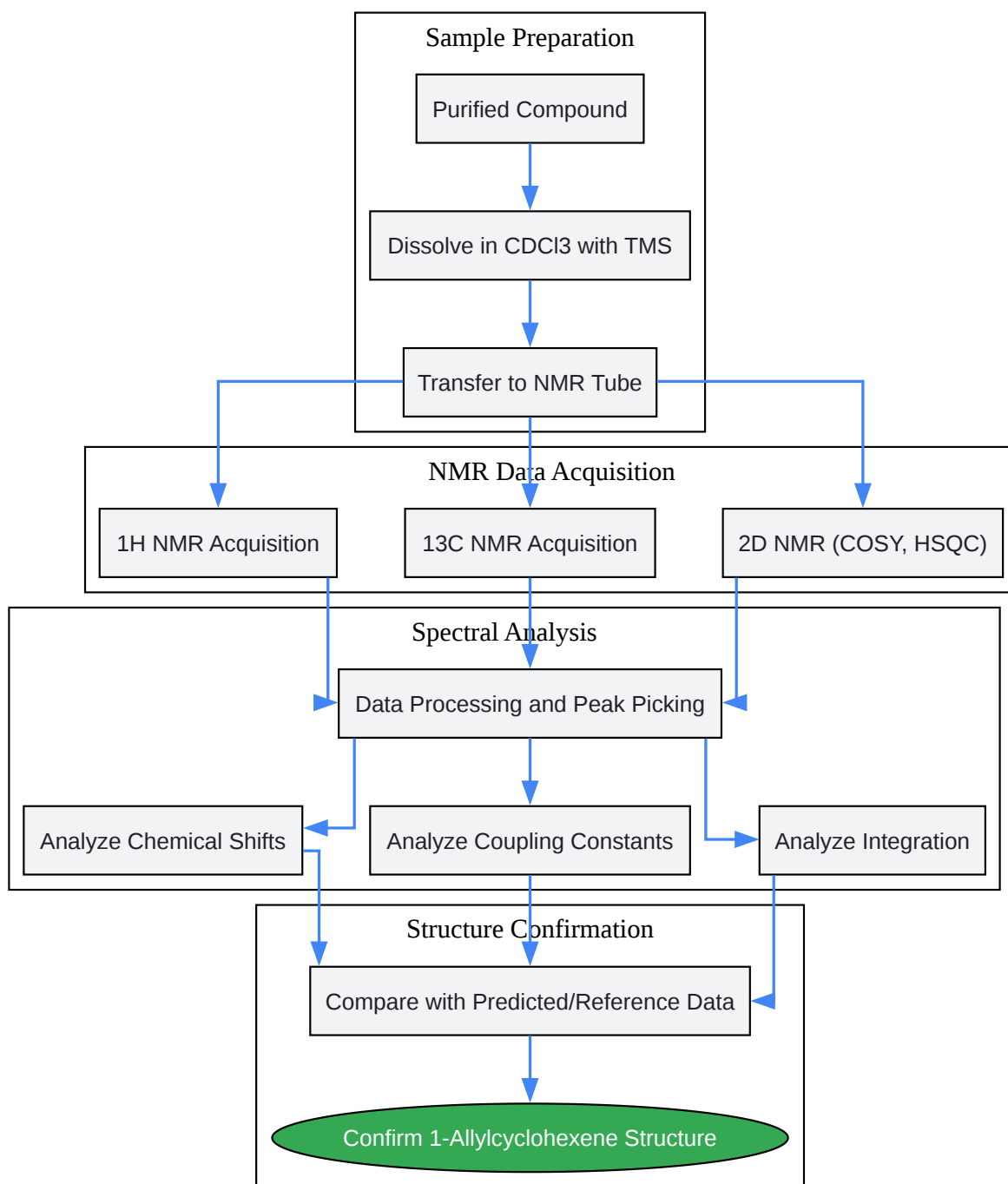
- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Key parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
- Process the data with an exponential window function (line broadening of 1-2 Hz).

4. 2D NMR Spectroscopy (Optional but Recommended):

- For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
- COSY helps identify proton-proton coupling networks.
- HSQC correlates directly bonded proton and carbon atoms.

Logical Workflow for Structure Validation

The following diagram illustrates the logical steps involved in the validation of the **1-allylcyclohexene** structure.



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Caption: Workflow for the validation of **1-allylcyclohexene** structure using NMR spectroscopy.

By following this guide, researchers can confidently validate the structure of synthesized **1-allylcyclohexene** and ensure the purity of their compounds, a critical step in chemical research and drug development.

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